

potential off-target effects of Ripk2-IN-5

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Compound of Interest

Compound Name: *Ripk2-IN-5*

Cat. No.: *B12366214*

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Technical Support Center: Ripk2-IN-5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Ripk2-IN-5**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is **Ripk2-IN-5** and what is its primary mechanism of action?

Ripk2-IN-5 (also referred to as compound 14) is a high-affinity inhibitor of RIPK2 with an IC₅₀ value of 5.1 nM.^{[1][2][3]} Its primary mechanism of action is to bind to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.^{[4][5]} This ultimately leads to the inhibition of pro-inflammatory cytokine production mediated by the NOD1 and NOD2 signaling pathways.^{[1][6][7]}

Q2: What is the recommended solvent and storage condition for **Ripk2-IN-5**?

For stock solutions, it is recommended to store **Ripk2-IN-5** at -80°C for up to 6 months or at -20°C for up to 1 month.^[2] The choice of solvent will depend on the specific experimental requirements, but DMSO is commonly used for initial stock solutions of small molecule inhibitors.

Q3: What is the demonstrated cellular activity of **Ripk2-IN-5**?

Ripk2-IN-5 has been shown to have a cellular anti-inflammatory effect by reducing the secretion of TNF- α in a dose-dependent manner following stimulation with muramyl dipeptide (MDP), a NOD2 ligand.[1][2][8][9]

Q4: How stable is **Ripk2-IN-5** in vitro?

Ripk2-IN-5 exhibits moderate stability in human liver microsomes, with a reported half-life (T1/2) of 96.3 minutes.[1]

Troubleshooting Guide

Issue 1: Suboptimal or no inhibition of RIPK2 signaling.

Potential Cause	Troubleshooting Step
Incorrect concentration	Verify the final concentration of Ripk2-IN-5 in your experiment. The reported IC50 is 5.1 nM, but cellular assays may require higher concentrations.
Inhibitor degradation	Ensure that the inhibitor has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
Cellular permeability	Confirm that your cell type is permeable to the inhibitor. If permeability is an issue, consider using a different cell line or a formulation of the inhibitor with enhanced cell permeability.
Assay conditions	Optimize your assay conditions, including cell density, stimulation time, and the concentration of the stimulating ligand (e.g., MDP).

Issue 2: Unexpected or off-target effects observed.

Potential Cause	Troubleshooting Step
Off-target kinase inhibition	Ripk2-IN-5 has known off-target effects at higher concentrations. Refer to the Kinase Selectivity Profile below to see if your observed phenotype could be explained by inhibition of other kinases. Consider using a lower concentration of Ripk2-IN-5 or a structurally different RIPK2 inhibitor with an alternative off-target profile as a control.
Non-specific toxicity	Assess the general cytotoxicity of Ripk2-IN-5 in your experimental system using a cell viability assay (e.g., MTT or LDH assay).
Contamination	Ensure that your Ripk2-IN-5 stock solution and experimental reagents are free from contamination.

Data Presentation

Table 1: On-Target Potency and Off-Target Profile of Ripk2-IN-5

The following table summarizes the in vitro potency of **Ripk2-IN-5** against its intended target, RIPK2, and its inhibitory activity against a panel of 70 other kinases at a concentration of 1 μ M.

[\[1\]](#)

Target	IC50 (nM)	% Inhibition at 1 μ M
On-Target		
RIPK2	5.1	97%
Off-Targets (>90% Inhibition)		
Fyn	Not Reported	>90%
Lyn	Not Reported	>90%
BTK	Not Reported	>90%
Abl	Not Reported	>90%
Off-Targets (50-90% Inhibition)		
KDR	Not Reported	50-90%
CDK9	Not Reported	50-90%
LOK	Not Reported	50-90%

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of **Ripk2-IN-5** against a broad panel of kinases.

Methodology:

- A kinase panel (e.g., a 70-kinase diversity panel) is utilized.[\[1\]](#)
- Recombinant kinases are incubated with a specific substrate and ATP.
- **Ripk2-IN-5** is added at a defined concentration (e.g., 1 μ M).
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of product formed is quantified, typically using a fluorescence- or luminescence-based method.

- The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Cellular TNF- α Secretion Assay

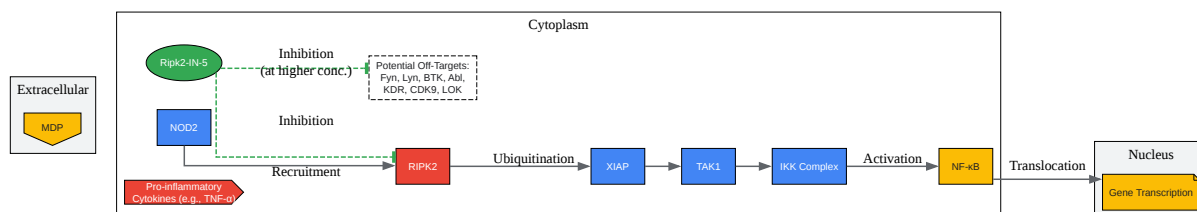
Objective: To assess the ability of **Ripk2-IN-5** to inhibit NOD2-mediated pro-inflammatory cytokine production in a cellular context.

Methodology:

- Human monocytic cells (e.g., THP-1) or other suitable cells expressing NOD2 are seeded in a multi-well plate.
- The cells are pre-incubated with varying concentrations of **Ripk2-IN-5** or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
- The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to induce TNF- α production.
- After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- The concentration of TNF- α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- The dose-dependent inhibition of TNF- α secretion by **Ripk2-IN-5** is determined.

Visualizations

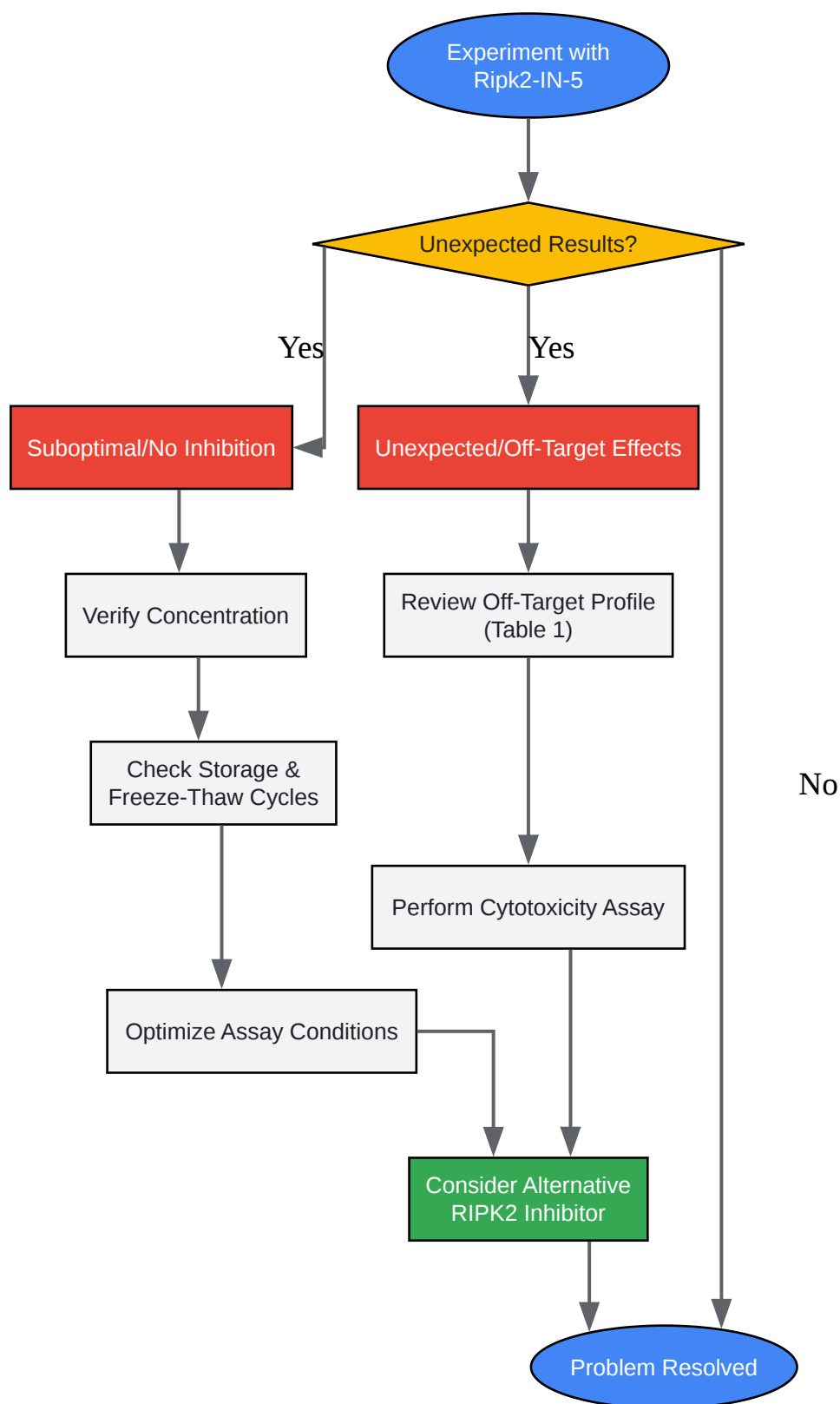
RIPK2 Signaling Pathway and Inhibition by Ripk2-IN-5



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Caption: RIPK2 signaling pathway and points of inhibition by **Ripk2-IN-5**.

Troubleshooting Workflow for Ripk2-IN-5 Experiments



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Caption: A troubleshooting workflow for experiments involving **Ripk2-IN-5**.

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